Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride

Description

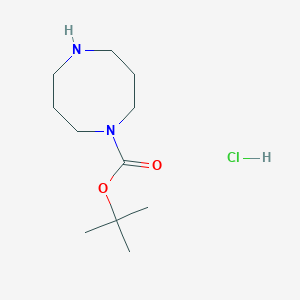

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 1,5-diazocane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13;/h12H,4-9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZMDASPZVXAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,5-diazocane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,5-diazocane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

tert-butyl 1,5-diazocane-1-carboxylate+HCl→tert-butyl 1,5-diazocane-1-carboxylate hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product to achieve high purity levels, typically above 95% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride has been investigated for its role in drug development. Its structural properties allow it to function as a building block in the synthesis of biologically active compounds.

- Antiviral Activity : Research has indicated that derivatives of diazocane compounds exhibit antiviral properties, making them candidates for developing treatments against viral infections .

- Neuroprotective Effects : Some studies suggest that compounds related to diazocanes may offer neuroprotective benefits, which could be useful in treating neurodegenerative diseases .

Organic Synthesis

In organic synthesis, this compound serves as a versatile reagent:

- Peptide Synthesis : This compound is utilized in peptide coupling reactions due to its ability to activate carboxylic acids. It enhances the efficiency of peptide bond formation, making it valuable in pharmaceutical manufacturing .

- Synthesis of Heterocycles : this compound can act as a precursor for synthesizing various nitrogen-containing heterocycles, which are crucial in many biologically active molecules .

Biochemical Applications

The compound's biochemical applications are notable:

- Buffering Agent : It is used as an organic buffer in biological and biochemical experiments, providing stability to pH levels during reactions involving enzymes and other biological molecules .

- Reagent in Chemical Reactions : Its properties make it suitable for various chemical reactions, including nucleophilic substitutions and cycloadditions, which are essential techniques in synthetic organic chemistry .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the use of this compound in optimizing peptide synthesis. The compound significantly increased the yield of desired peptides when compared to traditional coupling agents. The results indicated an improvement in reaction times and product purity.

Case Study 2: Antiviral Compound Development

Research focused on synthesizing antiviral agents derived from diazocane structures. Compounds synthesized using this compound showed promising activity against specific viral strains during preliminary assays.

Data Table: Comparison of Applications

| Application Area | Specific Use | Advantages |

|---|---|---|

| Medicinal Chemistry | Antiviral and neuroprotective agents | Potential for treating viral infections |

| Organic Synthesis | Peptide synthesis and heterocycle formation | Increased yield and efficiency |

| Biochemical Applications | Buffering agent and reagent | Stabilizes pH; enhances reaction rates |

Mechanism of Action

The mechanism of action of tert-butyl 1,5-diazocane-1-carboxylate hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Spirocyclic derivatives (e.g., QV-2926) introduce rigidity, which may enhance selectivity in receptor interactions but complicate synthetic accessibility .

Solubility and Stability :

- The hydrochloride salt form of the target compound increases aqueous solubility compared to its free base (QC-6036), a critical factor in pharmacokinetic optimization .

- Tert-butyl carboxylate groups in all listed compounds improve steric protection of reactive amine groups, enhancing shelf-life and reaction compatibility .

Synthetic Utility :

- The target compound’s synthesis likely involves HCl treatment of the free base (QC-6036), analogous to mesylation protocols described for related tert-butyl carboxylates .

- Spirocyclic analogs (QV-2926, QD-8042) require more complex synthetic routes due to fused ring systems .

Research Implications

The structural diversity among tert-butyl diazaheterocycles underscores their versatility in drug discovery. The 1,5-diazocane scaffold’s balance of flexibility and stability makes it preferable for targeting dynamic binding sites, whereas spirocyclic derivatives may suit rigid enzyme pockets. Further studies on ring-size-dependent bioactivity and salt-form pharmacokinetics are warranted to optimize these scaffolds .

Biological Activity

Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and applications in scientific studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of tert-butyl 1,5-diazocane-1-carboxylate with hydrochloric acid, resulting in the formation of the hydrochloride salt. The reaction can be represented as follows:

This synthesis typically requires controlled conditions to ensure high purity levels, often exceeding 95%.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalysis. This interaction leads to various biochemical effects that are being studied for their therapeutic potential.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structure allows for interactions with microbial enzymes, potentially inhibiting their function.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant biochemical changes within cells, making it a candidate for further therapeutic exploration .

- Therapeutic Applications : Ongoing research aims to explore the therapeutic applications of this compound in treating inflammatory conditions and other diseases where enzyme inhibition plays a crucial role .

Case Studies and Research Findings

Several studies have focused on the biological activity and potential applications of this compound:

Comparative Analysis

When compared with similar compounds, this compound shows unique properties due to its specific chemical structure. The presence of the hydrochloride salt enhances solubility and stability, making it suitable for various applications in both research and industry.

| Compound | Characteristics | Biological Activity |

|---|---|---|

| Tert-butyl 1,5-diazocane-1-carboxylate | Stable hydrochloride salt | Potential enzyme inhibitor |

| 1,5-Diazocan derivatives | Varying substituents | Diverse biological activities |

| Other diazocane compounds | Different functional groups | Variable efficacy against pathogens |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 1,5-diazocane-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the diazocane amine group. Key steps include:

- Amine Protection : Reacting 1,5-diazocane with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere, with a base like triethylamine to scavenge HCl .

- Hydrochloride Salt Formation : Post-protection, the product is treated with HCl in dioxane or ethyl acetate to yield the hydrochloride salt .

- Optimization : Use factorial design to test variables (temperature, stoichiometry, solvent polarity). For example, a 2³ factorial design can evaluate the impact of reaction time (12–24 hrs), temperature (0–25°C), and Boc₂O equivalents (1.1–1.5) on yield .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Employ a multi-technique approach:

- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement. SHELXL is particularly effective for small-molecule refinement, even with twinned or high-resolution data .

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to theoretical predictions. For instance, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry : Confirm molecular weight via ESI-MS; the hydrochloride adduct should align with the molecular formula (e.g., C₁₀H₂₁ClN₂O₂ requires [M+H]⁺ at 237.1 m/z) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. For inhalation risks, work in a fume hood .

- Decomposition Risks : Avoid high temperatures (>150°C), as thermal degradation may release HCl gas or tert-butyl oxides. Monitor with FT-IR for unexpected carbonyl or amine byproducts .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect using non-reactive absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved during structural validation?

- Methodological Answer :

- Dynamic Effects : NMR may indicate conformational flexibility (e.g., chair-boat transitions in diazocane), whereas X-ray captures a static crystal lattice. Use variable-temperature NMR to probe mobility .

- Impurity Analysis : Conduct HPLC-MS to detect trace intermediates (e.g., incomplete Boc deprotection) that might skew NMR integration ratios .

- Refinement Parameters : In SHELXL, adjust thermal displacement parameters (ADPs) to account for disorder in the crystal, which may explain peak broadening in NMR .

Q. What experimental design strategies are effective for optimizing enantiomeric purity in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography Screening : Use a fractional factorial design to test chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) vs. amylose-based CSPs, varying mobile phase composition (e.g., hexane:isopropanol ratios) .

- Kinetic Resolution : Employ a Doehlert matrix design to optimize catalyst loading (e.g., Jacobsen’s catalyst) and reaction time for asymmetric synthesis .

Q. How does the compound’s stability under varying pH conditions impact its applicability in biological assays?

- Methodological Answer :

- pH-Rate Profiling : Conduct accelerated stability studies at pH 1–10 (37°C) using UV-Vis or LC-MS to track degradation. For example, the Boc group hydrolyzes rapidly below pH 2, releasing 1,5-diazocane hydrochloride .

- Buffer Selection : Use phosphate buffers (pH 7.4) for short-term assays. For long-term storage, lyophilize the compound and store at -20°C to prevent hydrolysis .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., GPCRs). Parameterize the force field with RESP charges derived from quantum mechanics (QM) calculations .

- MD Simulations : Run 100-ns simulations in GROMACS with explicit solvent (TIP3P water) to assess conformational stability of the diazocane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.